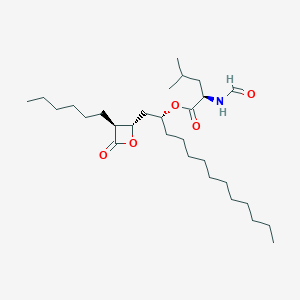
(R,R,S,S)-Orlistat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R,S,S)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used primarily for the treatment of obesity. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,S)-Orlistat involves several steps, including the formation of the β-lactone ring, which is essential for its lipase inhibitory activity. The key steps in the synthesis include:
Formation of the β-lactone ring: This is typically achieved through the cyclization of a hydroxy acid precursor under acidic conditions.
Stereoselective reduction: The reduction of the intermediate compounds to achieve the desired stereochemistry is often carried out using chiral catalysts or reagents.
Purification: The final product is purified using chromatographic techniques to ensure the correct stereoisomer is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cyclization step and advanced chromatographic systems for purification.
Analyse Chemischer Reaktionen
Types of Reactions: (R,R,S,S)-Orlistat undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactone ring can be hydrolyzed under basic conditions to form the corresponding hydroxy acid.
Oxidation: Oxidative reactions can modify the side chains of the molecule, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products:
Hydrolysis: Produces the corresponding hydroxy acid.
Oxidation: Yields oxidized derivatives with modified side chains.
Substitution: Results in substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(R,R,S,S)-Orlistat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Primarily used in the treatment of obesity, with ongoing research into its potential benefits for other conditions such as diabetes and cardiovascular diseases.
Industry: Employed in the development of new lipase inhibitors and other therapeutic agents.
Wirkmechanismus
(R,R,S,S)-Orlistat exerts its effects by inhibiting the activity of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This inhibition reduces the absorption of dietary fats, leading to a decrease in caloric intake and promoting weight loss.
Vergleich Mit ähnlichen Verbindungen
Tetrahydrolipstatin: Another stereoisomer of Orlistat with similar lipase inhibitory activity.
Cetilistat: A lipase inhibitor with a different chemical structure but similar mechanism of action.
Lipstatin: The natural product from which Orlistat is derived, also a potent lipase inhibitor.
Uniqueness: (R,R,S,S)-Orlistat is unique due to its specific stereochemistry, which is crucial for its high affinity and selectivity for lipase enzymes. This stereoisomer exhibits superior lipase inhibitory activity compared to other stereoisomers and related compounds, making it a highly effective therapeutic agent for obesity management.
Eigenschaften
IUPAC Name |
[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-RAVGUYNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
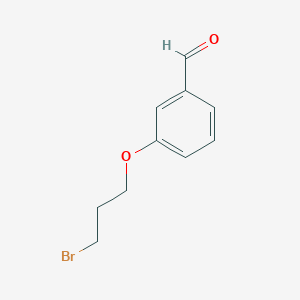
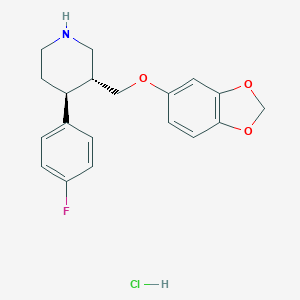
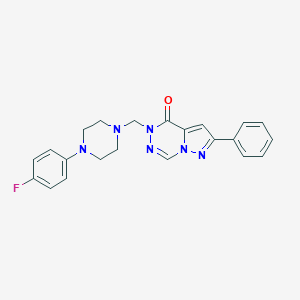
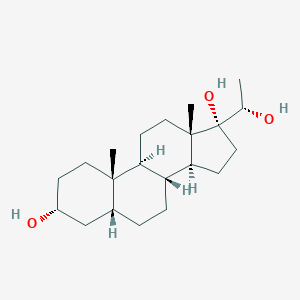
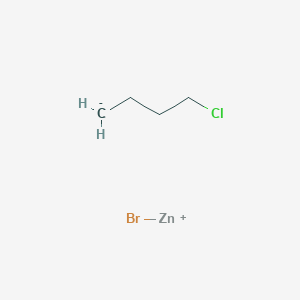
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
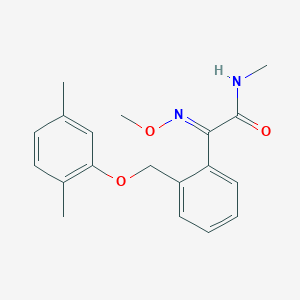
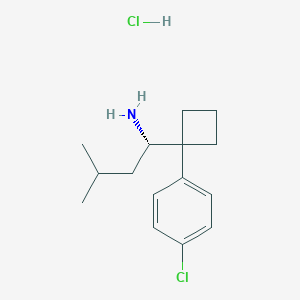
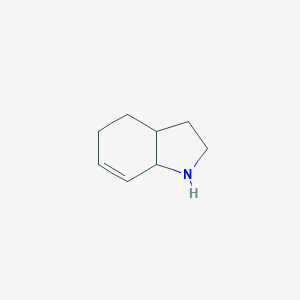
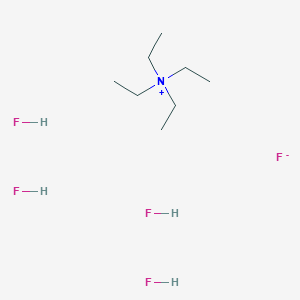
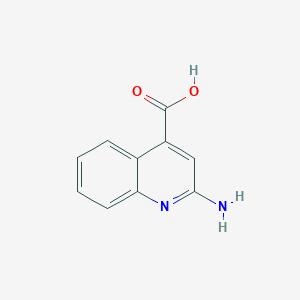
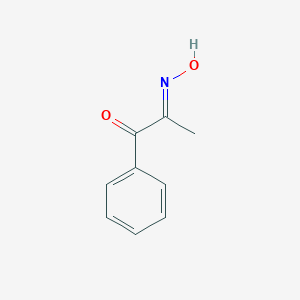
![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)
